molecular formula C21H29NO4 B1421482 2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid CAS No. 1160247-51-7

2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid

Cat. No. B1421482
M. Wt: 359.5 g/mol
InChI Key: DJBYYBPDMALLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]acetic acid” is a chemical compound with the molecular formula C21H29NO41. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of complex organic compounds often involves multiple steps and various types of chemical reactions.



Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. The molecular structure of this compound, as per its molecular formula C21H29NO4, suggests that it contains 21 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the current data. However, like other organic compounds, it can undergo a variety of chemical reactions depending on the conditions.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 359.5 g/mol1. Other physical and chemical properties such as density, boiling point, melting point, etc., are not available in the current data.


Scientific Research Applications

Synthetic Routes and Chemical Transformations

A significant application area for compounds like 2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid is in the synthesis of spiro compounds. Freund and Mederski (2000) describe a method for synthesizing spiro[indole-3,4′-piperidin]-2-one systems, which are structurally related to the compound . This method involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).

Biological Activities

Research by Kumar et al. (2008) explored the biological activity of spiro-piperidin-4-ones, similar in structure to the compound of interest. They found that these compounds showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential applications in antimicrobial therapies (Kumar et al., 2008).

Electrochemical Studies

Naik et al. (2013) conducted electrochemical studies on novel Mannich bases bearing pyrazolone moiety, which include structures similar to the compound in focus. These studies can provide insights into the electrochemical properties of such compounds, which may have implications in various fields such as material science and pharmaceuticals (Naik et al., 2013).

Structural Studies and Conformational Analysis

Stoyanova et al. (2010) studied the structure of related spiroheterocyclic compounds through X-ray analysis and theoretical calculations. Understanding the structural and conformational aspects of these compounds can be crucial for their application in drug design and material science (Stoyanova et al., 2010).

Safety And Hazards

As this compound is not intended for human or veterinary use, it should be handled with care to avoid exposure1. Always follow appropriate safety protocols when handling chemical substances.


Future Directions

The future directions for this compound would likely depend on the results of ongoing research. As it is used for research purposes, it could potentially be explored in various scientific studies1.


Please note that this analysis is based on the available data and there might be more information in relevant scientific literature. Always refer to appropriate sources for the most accurate and up-to-date information.


properties

IUPAC Name

2-[4-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-14-6-5-7-16-15(12-17(23)24)13-21(18(14)16)8-10-22(11-9-21)19(25)26-20(2,3)4/h5-7,15H,8-13H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBYYBPDMALLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1'-(tert-Butoxycarbonyl)-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid
Reactant of Route 2
2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid
Reactant of Route 3
2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid
Reactant of Route 5
2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid
Reactant of Route 6
2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid

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